molecular formula C26H29N5O5S B1225960 N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide

N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide

Cat. No. B1225960
M. Wt: 523.6 g/mol
InChI Key: ZUPNTFFWGZHVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide is an imidazolidine-2,4-dione.

Scientific Research Applications

Antioxidant Properties

The compound N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide and its derivatives have been studied for their antioxidant properties. Gopi and Dhanaraju (2020) synthesized novel derivatives and evaluated their antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. They found that most of the synthesized compounds exhibited significant antioxidant activity, comparable to standard antioxidants (Gopi & Dhanaraju, 2020).

Antimicrobial and Antibacterial Activities

Research has also been focused on the antimicrobial and antibacterial activities of these compounds. For example, Saundane and Walmik (2013) synthesized compounds with a similar structure and screened them for antimicrobial, antimycobacterial, and cytotoxic activities. Some compounds showed excellent activity against various microbial strains (Saundane & Walmik, 2013). Additionally, Juddhawala, Parekh, and Rawal (2011) synthesized N-chloro aryl acetamide substituted thiazole derivatives and evaluated their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Juddhawala et al., 2011).

properties

Product Name

N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide

Molecular Formula

C26H29N5O5S

Molecular Weight

523.6 g/mol

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C26H29N5O5S/c32-24(28-19-8-7-9-20(15-19)37(35,36)30-12-5-1-2-6-13-30)17-31-25(33)23(29-26(31)34)14-18-16-27-22-11-4-3-10-21(18)22/h3-4,7-11,15-16,23,27H,1-2,5-6,12-14,17H2,(H,28,32)(H,29,34)

InChI Key

ZUPNTFFWGZHVSX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CN3C(=O)C(NC3=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.